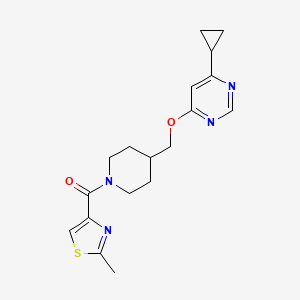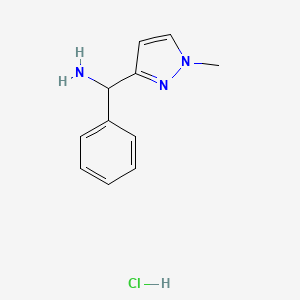![molecular formula C18H21ClF3NO3 B2564339 3-(4-chloro-3-(trifluoromethyl)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide CAS No. 1902935-05-0](/img/structure/B2564339.png)
3-(4-chloro-3-(trifluoromethyl)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chloro-3-(trifluoromethyl)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide is a complex organic compound known for its intricate structure and multifaceted applications. The compound belongs to a family of molecules that exhibit significant biological and chemical activity, making it a topic of extensive research in various scientific fields.
作用機序
Target of Action
Compounds with similar structures have been found to inhibit kinase insert domain-containing receptor (kdr), which plays a crucial role in anticancer drug discovery and development .
Mode of Action
The trifluoromethyl group in its structure is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . It’s involved in the trifluoromethylation of carbon-centered radical intermediates .
Biochemical Pathways
The trifluoromethyl group in its structure is known to be involved in the trifluoromethylation of carbon-centered radical intermediates , which could potentially affect various biochemical pathways.
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of 3-(4-chloro-3-(trifluoromethyl)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide typically involves multiple steps. Initial steps often include the preparation of the intermediate 4-chloro-3-(trifluoromethyl)aniline. This is then coupled with appropriate reagents under specific conditions to form the final product. Solvents like dichloromethane or toluene, along with catalysts such as palladium, are commonly used to facilitate the reactions.
Industrial Production Methods: : On an industrial scale, the production involves optimized versions of the synthetic routes mentioned above, ensuring high yield and purity. Process engineering plays a crucial role in scaling up, with controlled temperature, pressure, and pH conditions being crucial for efficient production.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation, leading to the formation of various oxidized derivatives.
Reduction: : Reduction reactions can yield amine or alcohol derivatives.
Substitution: : Halogen or alkyl substitution reactions are common, modifying the functional groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminium hydride or sodium borohydride.
Substitution: Utilizing electrophilic or nucleophilic reagents depending on the nature of the substituents.
Major Products Formed: : Products vary based on the reaction conditions but often include derivatives with modifications at the aromatic ring or the amide bond.
科学的研究の応用
Chemistry: : In organic synthesis, the compound is used as a building block for more complex molecules due to its reactive functional groups.
Biology: : The compound has shown potential in inhibiting certain enzymes, making it a candidate for biochemical studies.
Medicine: : Preliminary research suggests its use in developing new pharmaceuticals, particularly in targeting specific proteins or pathways.
Industry: : Its unique chemical properties make it useful in the production of advanced materials and specialty chemicals.
類似化合物との比較
Comparison: : Compared to similar compounds, 3-(4-chloro-3-(trifluoromethyl)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide exhibits unique properties due to the trifluoromethyl and dioxin moieties, which confer enhanced reactivity and biological activity.
Similar Compounds
3-(4-chloro-3-(trifluoromethyl)phenyl)-N-phenylpropanamide
3-(4-chloro-3-(trifluoromethyl)phenyl)-N-cyclohexylpropanamide
3-(4-chloro-3-(trifluoromethyl)phenyl)-N-(tetrahydrofuranyl)propanamide
And there you have it
特性
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-[4-chloro-3-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClF3NO3/c19-14-4-1-11(9-13(14)18(20,21)22)2-6-17(24)23-12-3-5-15-16(10-12)26-8-7-25-15/h1,4,9,12,15-16H,2-3,5-8,10H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVIPEXSSHYSRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NC(=O)CCC3=CC(=C(C=C3)Cl)C(F)(F)F)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Fluoro-3-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2564258.png)
![N-cyano-3-ethyl-N-{[2-(4-fluorophenyl)-1,3-oxazol-4-yl]methyl}aniline](/img/structure/B2564259.png)

![(1S,5S)-1-Pyridin-3-yl-2-azabicyclo[3.2.0]heptane](/img/structure/B2564261.png)
![Imidazo[1,2-a]pyridin-6-ylmethanamine hydrochloride](/img/new.no-structure.jpg)

![2-Chloro-4-{1-[(1-ethyl-4-methyl-1h-1,2,3-triazol-5-yl)methyl]piperidin-4-yl}pyrimidine](/img/structure/B2564267.png)
![1-(4-ethoxyphenyl)-3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea](/img/structure/B2564268.png)
![N-(2-methoxyethyl)-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2564269.png)



![2-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}-3-methylpentanoic acid](/img/structure/B2564278.png)
